molecular formula C5H9FN2O3 B1146682 (2S,4S)-2-AMINO-4-CARBAMOYL-4-FLUOROBUTANOIC ACID CAS No. 238418-69-4

(2S,4S)-2-AMINO-4-CARBAMOYL-4-FLUOROBUTANOIC ACID

Cat. No.: B1146682
CAS No.: 238418-69-4
M. Wt: 164.14 g/mol
InChI Key: PGEYFCBAWGQSGT-PWNYCUMCSA-N
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Description

(2S,4S)-2-Amino-4-carbamoyl-4-fluorobutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a carbamoyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the amino acid backbone. For example, the synthesis may start with a chiral precursor such as (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid, which is then subjected to a series of reactions including amination and carbamoylation to introduce the amino and carbamoyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-Amino-4-carbamoyl-4-fluorobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbamoyl group may produce primary amines .

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein folding. The presence of the fluorine atom can be used as a probe in nuclear magnetic resonance (NMR) spectroscopy to investigate the structure and dynamics of biological molecules .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may confer specific biological activities, making it a valuable scaffold for the development of new therapeutics .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the binding affinity and specificity of the compound for its target, leading to altered biological activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Properties

CAS No.

238418-69-4

Molecular Formula

C5H9FN2O3

Molecular Weight

164.14 g/mol

IUPAC Name

(2R,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid

InChI

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m1/s1

InChI Key

PGEYFCBAWGQSGT-PWNYCUMCSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)[C@H](C(=O)N)F

SMILES

C(C(C(=O)O)N)C(C(=O)N)F

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)N)F

Synonyms

(4R)-rel- 4-Fluoro-D-glutamine

Origin of Product

United States

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